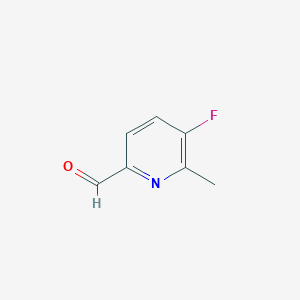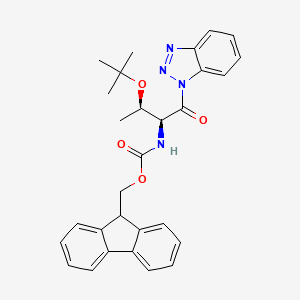
Fmoc-Thr(tBu)-Bt
Overview
Description
Fmoc-Thr(tBu)-Bt: N-α-Fmoc-O-tert-butyl-L-threonine , is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its stability and ease of handling. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, while the tert-butyl (tBu) group protects the hydroxyl function of threonine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(tBu)-Bt typically involves the protection of the amino and hydroxyl groups of threonine. The Fmoc group is introduced by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butyl group is introduced by reacting the hydroxyl group with tert-butyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports and automated systems allows for efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Thr(tBu)-Bt undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Major Products Formed:
Deprotected Threonine Derivatives: Removal of protective groups yields free threonine derivatives.
Peptides: Coupling reactions result in the formation of peptides with threonine residues.
Scientific Research Applications
Chemistry: Fmoc-Thr(tBu)-Bt is extensively used in the synthesis of peptides and peptidomimetics. Its stability and ease of handling make it a valuable building block in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its stability and compatibility with various biological systems make it suitable for drug delivery applications .
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of biomaterials and nanomaterials .
Mechanism of Action
The mechanism of action of Fmoc-Thr(tBu)-Bt involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted reactions during synthesis. The tert-butyl group protects the hydroxyl function, ensuring the integrity of the threonine residue. These protective groups are removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Thr(tBu)-Bt but with serine instead of threonine.
Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue with a tert-butyl-protected hydroxyl group.
Fmoc-Cys(Trt)-OH: Contains a cysteine residue with a trityl-protected thiol group.
Uniqueness: this compound is unique due to the presence of both the Fmoc and tert-butyl protective groups, which provide stability and ease of handling during peptide synthesis. Its specific structure allows for the incorporation of threonine residues into peptides without unwanted side reactions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-18(37-29(2,3)4)26(27(34)33-25-16-10-9-15-24(25)31-32-33)30-28(35)36-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-16,18,23,26H,17H2,1-4H3,(H,30,35)/t18-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVGPNGFTGWMMU-DWXRJYCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653831 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126433-39-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


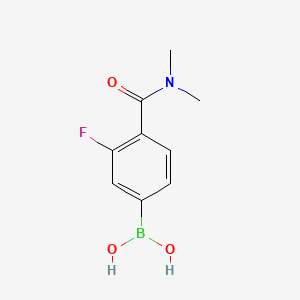

![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)
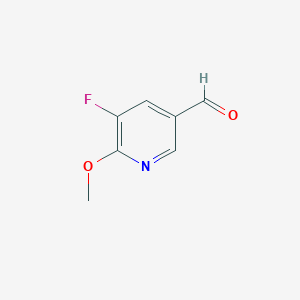
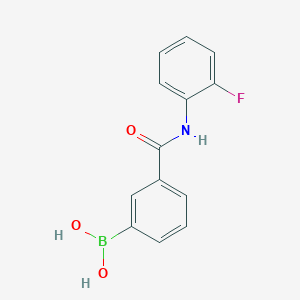
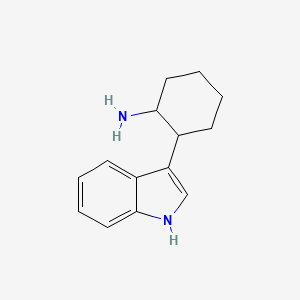
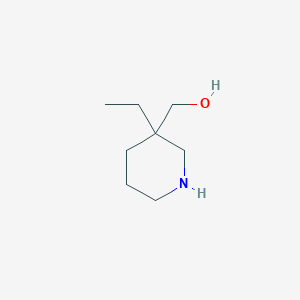
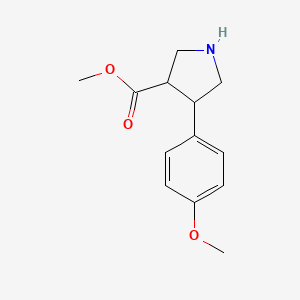
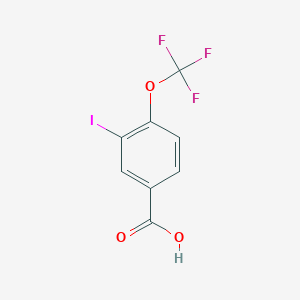
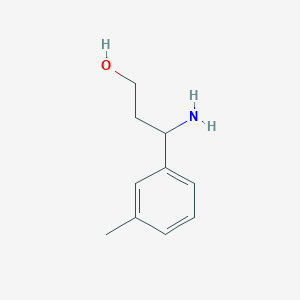
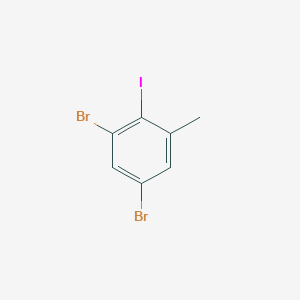
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)

